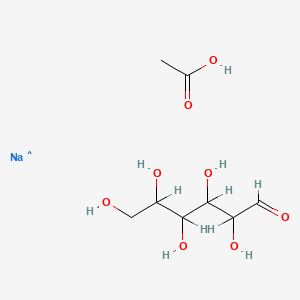
Croscarmellose sodium
Übersicht
Beschreibung
Croscarmellose sodium (CCS) is a commonly used pharmaceutical excipient that is used to improve the dissolution rate of poorly soluble drugs. It is a water-soluble sodium salt of a cross-linked carboxymethylcellulose polymer. CCS is widely used in the pharmaceutical industry due to its ability to swell rapidly when exposed to water, which results in the disruption of tablet matrices and enhanced drug release.
Wissenschaftliche Forschungsanwendungen
1. Bioavailability Enhancement
Croscarmellose sodium is used in tablet formulations to enhance the bioavailability of drugs. A study by Hollenbeck (1988) demonstrated that this compound in tablet formulations does not significantly impact the average cumulative amount of drug excreted, indicating its effectiveness in maintaining drug bioavailability (Hollenbeck, 1988).
2. Disintegration Efficiency
The efficiency of this compound as a disintegrant in direct compression formulations was studied by Ferrero et al. (1997). They found that the disintegration time of tablets is affected by the concentration of this compound and the applied compression pressure, demonstrating its crucial role in tablet disintegration (Ferrero et al., 1997).
3. Impact on Tablet Dissolution and Friability
Gordon et al. (1990) investigated the impact of this compound incorporation on tablet dissolution and friability. They concluded that tablets dissolve faster when this compound is included intragranularly, without affecting tablet friability (Gordon, Chatterjee, & Chowhan, 1990).
4. Superdisintegrant Performance Variability
Zhao and Augsburger (2006) focused on the factors influencing this compound functionality and its brand-to-brand variability. They discovered differences in particle size, water uptake, and swelling properties between brands, which can affect the tablet disintegration times (Zhao & Augsburger, 2006).
5. Enhancing Nimesulide Dissolution
Gohel and Patel (2002) examined the influence of this compound on enhancing the dissolution of nimesulide from solid dispersion systems. They found that this compound effectively improved drug dissolution, attributed to decreased crystallinity and improved wetting (Gohel & Patel, 2002).
6. Fast Disintegrating Tablets
Eraga et al. (2018) studied the effects of a mixture of this compound and Pleurotus tuber-regium powder on the granules and tableting parameters of paracetamol tablets. They observed that the combination of these agents produced fast disintegrating tablets with improved hardness and decreased friability (Eraga et al., 2018).
Wirkmechanismus
Target of Action
Carboxymethylcellulose sodium salt, also known as Croscarmellose sodium, Edifas B, Carboxymethyl cellulose, sodium salt, or Carmethose, primarily targets the surface of corneal epithelial cells . It binds to these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 . This interaction plays a crucial role in the compound’s effectiveness in treating aqueous tear-deficient dry eye symptoms and ocular surface staining .
Mode of Action
Carboxymethylcellulose sodium salt interacts with its targets by binding to the surface of corneal epithelial cells . The compound’s glucopyranose subunits bind to glucose receptors GLUT-1, allowing it to adhere to the ocular surface . This binding results in a prolonged retention time on the ocular surface, which is beneficial for its use as an ophthalmic lubricant .
Biochemical Pathways
The biochemical pathways affected by Carboxymethylcellulose sodium salt primarily involve the interaction of the compound with glucose receptors GLUT-1 on corneal epithelial cells . This interaction leads to the compound’s retention on the ocular surface, which is beneficial for its use in treating dry eye symptoms .
Pharmacokinetics
The pharmacokinetics of Carboxymethylcellulose sodium salt are characterized by its ability to bind to corneal epithelial cells and remain on the ocular surface for approximately 2 hours . This prolonged retention time is due to the compound’s viscous and mucoadhesive properties, as well as its anionic charge .
Result of Action
The molecular and cellular effects of Carboxymethylcellulose sodium salt’s action include its ability to bind to corneal epithelial cells and remain on the ocular surface for an extended period . This results in a diminished frequency of dry eye symptoms compared to a placebo group . Additionally, the compound has been found to facilitate corneal epithelial wound healing and attenuate eye irritation in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carboxymethylcellulose sodium salt. For instance, the compound is a hygroscopic material that can absorb more than 50% of water at high humidity . This property can affect the compound’s dispersion in water and its overall effectiveness as an ophthalmic lubricant . Furthermore, the compound is considered safe for the environment, although it should be avoided to release it into the environment .
Eigenschaften
InChI |
InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJVFZANSGRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Carboxymethylcellulose Sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Yields a viscous colloidal solution with water. Insoluble in ethanol | |
| Record name | SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
9004-32-4, 74811-65-7 | |
| Record name | Carboxymethylcellulose sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cellulose, carboxymethyl ether, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, carboxymethyl ether, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Croscarmellose Sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Croscarmellose sodium and what is it primarily used for?
A1: this compound is a cross-linked derivative of carboxymethylcellulose sodium. It is primarily used as a superdisintegrant in pharmaceutical formulations, especially in tablets. [, , ]
Q2: How does this compound work as a superdisintegrant?
A2: this compound facilitates tablet disintegration primarily through swelling and wicking mechanisms. Upon contact with water or gastrointestinal fluids, it rapidly absorbs the fluid and swells, generating pressure within the tablet matrix, leading to its disintegration. [, , ]
Q3: Which dosage forms commonly utilize this compound?
A3: this compound is frequently incorporated in various oral dosage forms, including:* Fast disintegrating tablets (FDTs) [, , , , ]* Orally disintegrating tablets (ODTs) [, , , , ]* Conventional tablets [, , , ]* Capsules [, ]
Q4: Can this compound be used in combination with other superdisintegrants?
A4: Yes, research indicates that combining this compound with other superdisintegrants like Crospovidone or Sodium starch glycolate can synergistically enhance the disintegration efficiency of tablets compared to using them individually. [, , , ]
Q5: Are there any known compatibility issues between this compound and certain drugs?
A5: Yes, studies have shown potential incompatibilities between this compound and specific drugs like Bisoprolol fumarate and Metformin hydrochloride. These interactions can impact drug content and dissolution profiles. It is crucial to perform appropriate compatibility studies during formulation development. [, ]
Q6: Does the concentration of this compound affect the properties of the final tablet?
A6: Yes, the concentration of this compound significantly influences tablet characteristics. Increasing its concentration generally leads to faster disintegration times and potentially influences the hardness and friability of tablets. [, , , , ]
Q7: How does the incorporation method of this compound affect tablet properties?
A7: The method of incorporating this compound, whether intragranularly, extragranularly, or a combination of both, can affect tablet characteristics such as disintegration time and dissolution rate. Studies suggest that a combined mode of incorporation often leads to faster dissolution rates. [, ]
Q8: Is this compound affected by the pH of the dissolution medium?
A8: Yes, this compound's functionality can be influenced by pH. In acidic environments, its swelling capacity and disintegration efficiency may be reduced compared to neutral or alkaline pH levels. This aspect needs consideration when formulating drugs for different parts of the gastrointestinal tract. [, , ]
Q9: How is the performance of different brands of this compound assessed?
A9: Different brands of this compound may exhibit variations in their functionality. Factors such as particle size distribution, degree of substitution, and swelling properties can contribute to these variations. Model tablet formulations and comparative dissolution studies are employed to evaluate and compare the performance of different brands. []
Q10: What are the analytical techniques commonly used to characterize this compound?
A11: Various analytical techniques are employed to characterize this compound, including:* Fourier Transform Infrared Spectroscopy (FTIR) to study its chemical structure and interactions with other excipients. [, , ]* Differential Scanning Calorimetry (DSC) to investigate its thermal behavior and potential drug-excipient interactions. [, ]* X-ray diffractometry to analyze its crystallinity and potential changes upon interaction with drugs or other excipients. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





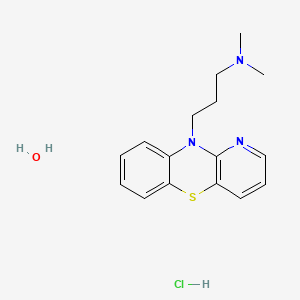
![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

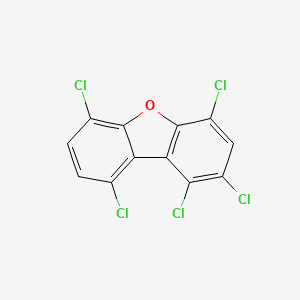


![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

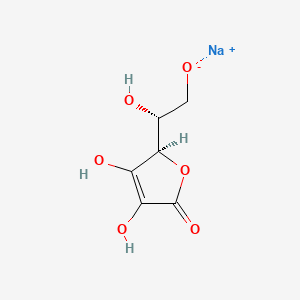
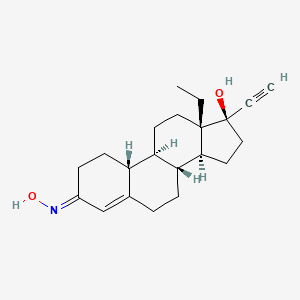

![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)